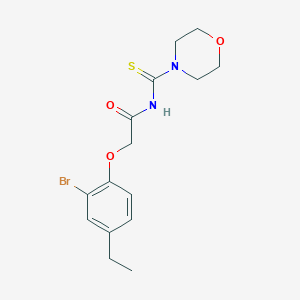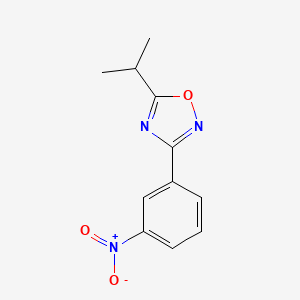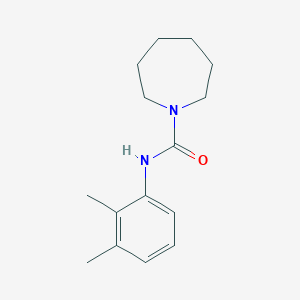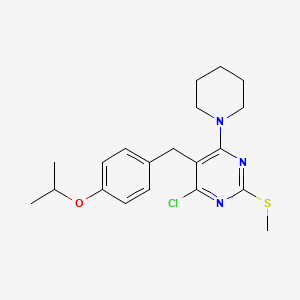
2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide" often involves multiple steps, including alkylation, nitration, and the use of specific reagents to introduce various functional groups. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration steps, with conditions optimized for high yield (Zhang Da-yang, 2004). These methods could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to our target can be determined using techniques such as NMR spectroscopy, X-ray diffraction, and elemental analysis. For instance, the structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was elucidated using NMR spectroscopy and single-crystal X-ray diffraction (Gabriel Navarrete-Vázquez et al., 2011). These techniques provide detailed information about the arrangement of atoms within a molecule and are essential for understanding its chemical behavior.
Chemical Reactions and Properties
The chemical reactions involving similar compounds can include substitutions, condensations, and additions. For example, reactions of secondary beta-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate can lead to the synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones, indicating the reactivity of the thioamide group (T. Jagodziński et al., 2000). Such reactions highlight the potential chemical transformations our target compound might undergo.
Physical Properties Analysis
The physical properties of chemical compounds, such as melting points, boiling points, solubility, and crystal structure, are determined by their molecular structure. For example, the crystal structure of N-(acetamide) morpholinium bromide was characterized using X-ray analysis, revealing strong hydrogen bonds within the crystal (Yakup Baran et al., 2011). Such studies can provide insights into the physical characteristics of our target compound.
Chemical Properties Analysis
The chemical properties of a compound, such as reactivity, stability, and interaction with other molecules, are closely related to its structure and functional groups. For instance, studies on the synthesis and pharmacological assessment of acetamide derivatives reveal insights into their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, indicating the influence of functional groups on chemical properties (P. Rani et al., 2016).
Applications De Recherche Scientifique
Antioxidant Properties
- New nitrogen-containing bromophenols, including compounds structurally related to 2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide, have been isolated from marine red algae, demonstrating potent scavenging activity against radicals. This suggests potential applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Synthesis and Pharmacological Assessment
- A study focused on the synthesis and pharmacological assessment of novel acetamide derivatives, including those structurally similar to the target compound. These derivatives were evaluated for cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects, indicating potential applications in developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial Profile
- Research on Schiff bases and Thiazolidinone derivatives related to 2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide demonstrated significant antibacterial and antifungal activities. These findings suggest the compound's potential utility in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Antifungal Activity
- A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share a structural similarity with the target compound, revealed broad-spectrum antifungal properties. This indicates potential applications in treating fungal infections (Bardiot et al., 2015).
Propriétés
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3S/c1-2-11-3-4-13(12(16)9-11)21-10-14(19)17-15(22)18-5-7-20-8-6-18/h3-4,9H,2,5-8,10H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQJHMKWJIPQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC(=S)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide](/img/structure/B4578587.png)
![2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4578595.png)

![methyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578616.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4578622.png)
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B4578630.png)

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B4578652.png)


![ethyl 2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578687.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4578695.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4578696.png)